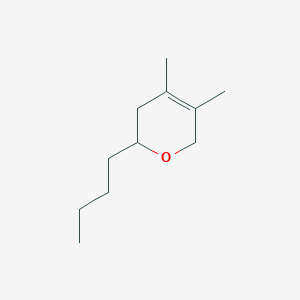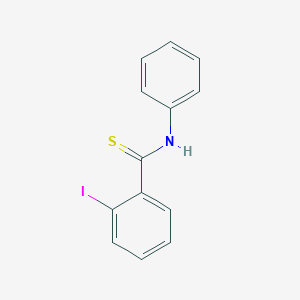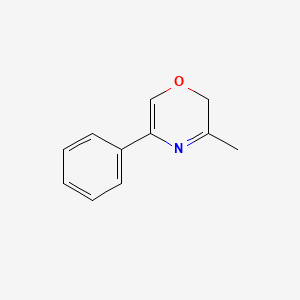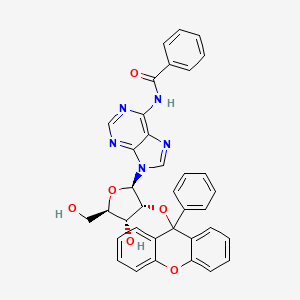![molecular formula C16H16ClNO3 B14429487 Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate CAS No. 80199-64-0](/img/structure/B14429487.png)
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3,4-dimethylphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of corresponding phenolic compounds
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated derivatives
科学研究应用
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and pesticides due to its insecticidal properties.
作用机制
The mechanism of action of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue.
相似化合物的比较
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Propoxur: A carbamate insecticide used in public health for vector control.
Uniqueness: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to other carbamates makes it a safer option for certain applications.
属性
CAS 编号 |
80199-64-0 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC 名称 |
methyl N-[3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-13(8-11(10)2)21-15-7-5-12(9-14(15)17)18-16(19)20-3/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
MNPXTQDTRBSCIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)



![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)



